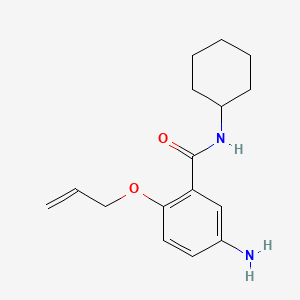
Benzamide, 2-(allyloxy)-5-amino-N-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-5-amino-N-cyclohexylbenzamide is an organic compound that features a benzamide core substituted with an allyloxy group at the 2-position, an amino group at the 5-position, and a cyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-5-amino-N-cyclohexylbenzamide typically involves multiple steps. One common synthetic route starts with the nitration of 2-allylphenol to introduce a nitro group at the 5-position. This is followed by selective bromination at the 3-position, allylation to introduce the allyloxy group, and reduction of the nitro group to an amino group . The final step involves the amidation of the resulting 2-(allyloxy)-5-aminoaniline with cyclohexyl isocyanate to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-5-amino-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the synthesis.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Allyloxy)-5-amino-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s amino and allyloxy groups make it a potential candidate for studying enzyme interactions and protein modifications.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-5-amino-N-cyclohexylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications. The allyloxy and amino groups can participate in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Allyloxy)-5-bromoaniline: Similar structure but with a bromine atom instead of an amino group.
2-(Allyloxy)-5-nitroaniline: Similar structure but with a nitro group instead of an amino group.
2-(Allyloxy)-5-methylaniline: Similar structure but with a methyl group instead of an amino group.
Uniqueness
2-(Allyloxy)-5-amino-N-cyclohexylbenzamide is unique due to the presence of both an allyloxy group and an amino group on the benzamide core, along with a cyclohexyl group attached to the nitrogen atom. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
59582-64-8 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-amino-N-cyclohexyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-10-20-15-9-8-12(17)11-14(15)16(19)18-13-6-4-3-5-7-13/h2,8-9,11,13H,1,3-7,10,17H2,(H,18,19) |
InChI Key |
YGKXXBYOXWEJIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)N)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















